molecular formula C15H28N2O3 B1263655 peripentonine C

peripentonine C

Cat. No. B1263655
M. Wt: 284.39 g/mol
InChI Key: BSDQBQJWQLLFQD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

peripentonine C is a natural product found in Peripentadenia mearsii with data available.

Scientific Research Applications

Opioid Receptor Binding

Peripentonine C, along with other alkaloids like peripentonine A and B, has shown binding affinity for the human delta-opioid receptor. This was discovered in a study that isolated these compounds from the leaves of Peripentadenia mearsii. The study found that peripentonine C had an IC50 value of 30.9 µM, indicating its potential role in interacting with opioid receptors (Katavic et al., 2007).

properties

Product Name

peripentonine C

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

2-[(2S)-1-[3-(hexanoylamino)propyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C15H28N2O3/c1-2-3-4-8-14(18)16-9-6-11-17-10-5-7-13(17)12-15(19)20/h13H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1

InChI Key

BSDQBQJWQLLFQD-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCC(=O)NCCCN1CCC[C@H]1CC(=O)O

Canonical SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)O

synonyms

peripentonine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
peripentonine C
Reactant of Route 2
Reactant of Route 2
peripentonine C
Reactant of Route 3
Reactant of Route 3
peripentonine C
Reactant of Route 4
peripentonine C
Reactant of Route 5
Reactant of Route 5
peripentonine C
Reactant of Route 6
peripentonine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.